5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a molecular formula of C10H16N2O2. This compound is notable for its unique structure, which includes an amino group, a methoxypropyl group, and a methyl group attached to a dihydropyridinone ring. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-oxo-1,2-dihydropyridine with 2-methoxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridinone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated pyridinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the dihydropyridinone ring are key functional groups that interact with biological receptors, enzymes, or other proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2-methoxypropyl)-6-methylpyridin-2-one: Similar structure but with a different position of the methyl group.
5-Amino-1-(2-methoxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains a tetrahydropyrimidine ring instead of a dihydropyridinone ring.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Contains a triazole ring and different substituents.
Uniqueness
5-Amino-1-(2-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its dihydropyridinone ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-amino-1-(2-methoxypropyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-7-4-10(13)12(6-9(7)11)5-8(2)14-3/h4,6,8H,5,11H2,1-3H3 |
InChI Key |
NQZXSTCVSQVPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CC(C)OC |
Origin of Product |
United States |
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